molecular formula C19H22F4N2O B5575573 (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5575573
M. Wt: 370.4 g/mol
InChI Key: BSOLXZUWXNCIOR-XJKSGUPXSA-N
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Description

(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropylmethyl group, and the attachment of the fluorinated phenylmethyl group. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets within the body. This compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one apart is its unique bicyclic structure and the presence of both cyclopropylmethyl and fluorinated phenylmethyl groups. These features contribute to its distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4N2O/c20-15-4-6-17(19(21,22)23)14(7-15)10-24-9-13-3-5-16(11-24)25(18(13)26)8-12-1-2-12/h4,6-7,12-13,16H,1-3,5,8-11H2/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOLXZUWXNCIOR-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC(C2=O)CN(C3)CC4=C(C=CC(=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)CC4=C(C=CC(=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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